(4-Bromophenyl)-(2,3-difluorophenyl)methanone
Overview
Description
(4-Bromophenyl)-(2,3-difluorophenyl)methanone is an organic compound with the molecular formula C13H8BrF2O It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(2,3-difluorophenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3-difluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Bromobenzoyl chloride+2,3-DifluorobenzenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-(2,3-difluorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Amino or thio derivatives of the original compound.
Reduction: (4-Bromophenyl)-(2,3-difluorophenyl)methanol.
Oxidation: (4-Bromophenyl)-(2,3-difluorophenyl)carboxylic acid.
Scientific Research Applications
(4-Bromophenyl)-(2,3-difluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-(2,3-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)-(2,4-difluorophenyl)methanone
- (4-Bromophenyl)-(3,4-difluorophenyl)methanone
- (4-Bromophenyl)-(2,3-dichlorophenyl)methanone
Uniqueness
(4-Bromophenyl)-(2,3-difluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic rings. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
(4-bromophenyl)-(2,3-difluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXODCOVOBZUDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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